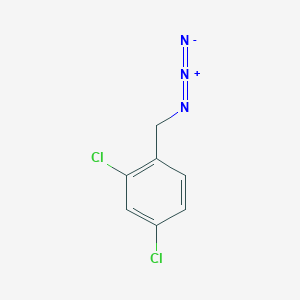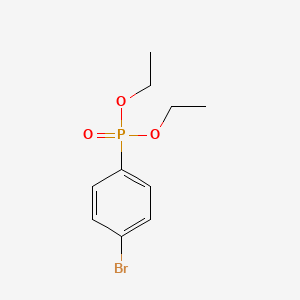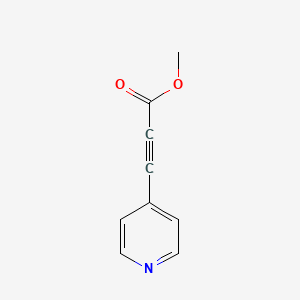
Methyl 3-(4-Pyridyl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(4-Pyridyl)propiolate” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-Pyridyl)propiolate” is1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
“Methyl 3-(4-Pyridyl)propiolate” is likely to participate in reactions that exploit the electrophilicity of the alkyne group, similar to Methyl propiolate .Physical And Chemical Properties Analysis
“Methyl 3-(4-Pyridyl)propiolate” is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Pyrid
Pharmaceuticals
Pyridine derivatives are often used in the synthesis of pharmaceuticals. They can act as building blocks in the creation of complex molecules with therapeutic properties .
Organic Synthesis
Pyridine derivatives, such as Methyl propiolate, are used as reagents and building blocks for the synthesis of other organic compounds. These reactions exploit the electrophilicity of the alkyne group .
Material Science
Pyridine derivatives can be used in the development of new materials, including polymers and nanomaterials. Their unique chemical properties can impart desirable characteristics to these materials .
Catalysis
Pyridine derivatives can act as ligands in catalytic reactions, enhancing the efficiency and selectivity of these processes .
Analytical Chemistry
Pyridine derivatives can be used as indicators or reagents in analytical chemistry, aiding in the detection and quantification of various substances .
Agriculture
Some pyridine derivatives are used in the production of pesticides and herbicides .
Methyl Propiolate
Methyl propiolate is an organic compound with the formula HC2CO2CH3. It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. It is a colorless liquid that is miscible with organic solvents. The compound is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .
Methyl 3-(3-Pyridyl)propiolate
This compound has a CAS Number of 78584-30-2 and a molecular weight of 161.16. It is stored at a temperature of +4C and has a purity of 97%. It is a white to yellow solid .
Eigenschaften
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-Pyridyl)propiolate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

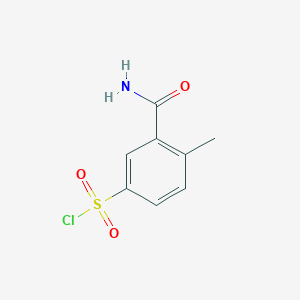
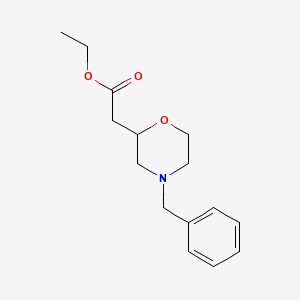
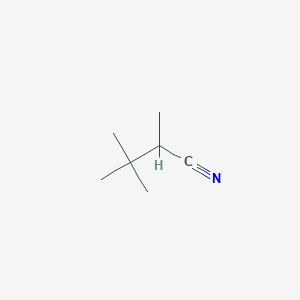
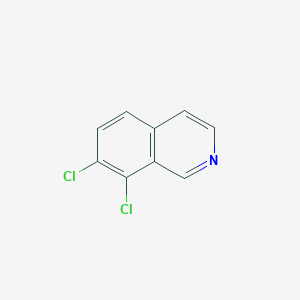
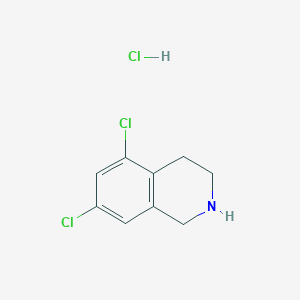
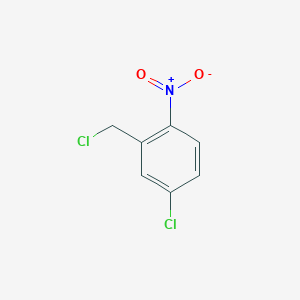
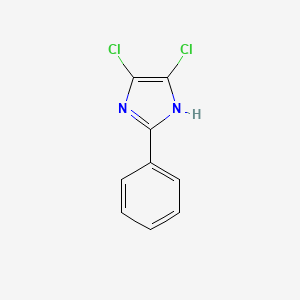
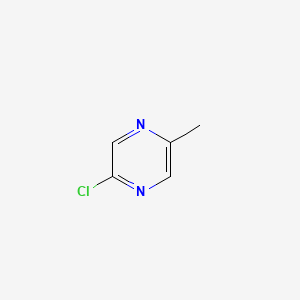
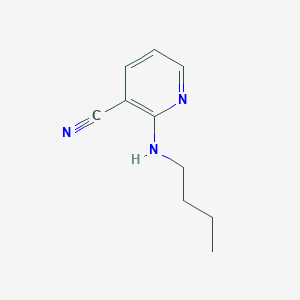
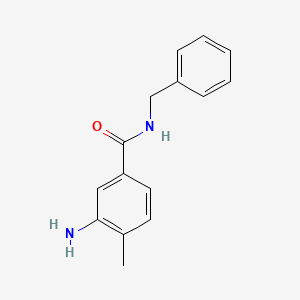
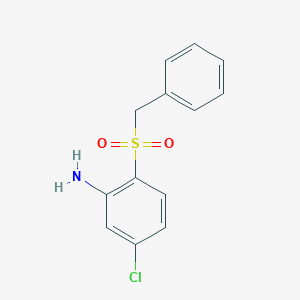
![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)
